molecular formula C9H11F2NO B13042584 (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL

Cat. No.: B13042584
M. Wt: 187.19 g/mol
InChI Key: XXGCRGHBFCLCCM-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and two fluorine atoms on the phenyl ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Amination: The amino group is introduced through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Bulk Fluorination: Using large quantities of fluorinating agents in controlled environments.

    Automated Amination: Employing automated systems for the reductive amination step to enhance efficiency.

    High-Throughput Chiral Resolution: Utilizing high-throughput techniques for chiral resolution to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3,5-dichlorophenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL stands out due to its specific fluorination pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

XXGCRGHBFCLCCM-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)F)N)O

Origin of Product

United States

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